An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A Versatile Precursor for Cardio-Protective Agents
An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A Versatile Precursor for Cardio-Protective Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of novel therapeutic agents. While the core molecule itself does not exhibit significant biological activity, its derivatives have emerged as potent cardio-protective compounds, demonstrating both antiarrhythmic and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide and its derivatives, with a focus on their mechanism of action as voltage-gated sodium channel blockers. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of medicinal chemistry.
Chemical and Physical Properties
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is an off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19805-75-5 | [1][2] |
| Molecular Formula | C₉H₁₆N₂O | [1][2] |
| Molecular Weight | 168.24 g/mol | [2] |
| Melting Point | 178-182 °C | [1] |
| Appearance | Off-White Crystalline Solid | [1] |
| Solubility | Slightly soluble in water | [1] |
| Boiling Point | 297.19°C (estimate) | [1] |
| Flash Point | 143.2°C | [1] |
| Density | 1.0404 g/cm³ | [1] |
Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide and its Derivatives
Synthesis of the Core Compound
Synthesis of Antiarrhythmic Derivatives (Mexiletine Analogues)
Derivatives of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide have been synthesized to enhance their therapeutic potential, particularly as antiarrhythmic agents. A notable example is the synthesis of mexiletine analogues, where the 2,2,5,5-tetramethylpyrroline moiety is coupled with mexiletine, a known antiarrhythmic drug.[3][4]
Experimental Protocol: Synthesis of Mexiletine Analogues
The synthesis of 2,2,5,5-tetramethyl-pyrrolidine-3-pyrroline-3-carboxamide derivatives of mexiletine and its analogues can be achieved following a procedure adapted from Hankovszky et al. (1986).[3]
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Step 1: Preparation of the Amine Precursors: The corresponding primary amines (e.g., R-Mexiletine, S-Mexiletine) are either obtained commercially or synthesized according to established literature procedures.[3]
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Step 2: Acylation Reaction: The amine precursor is reacted with a reactive derivative of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (e.g., the acid chloride). The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like water. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) to facilitate the formation of the amide bond.
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Step 3: Purification: The resulting derivative is then purified using standard techniques such as column chromatography to yield the final product.
Synthesis workflow for pyrroline derivatives.
Biological Activity and Mechanism of Action
The primary biological significance of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide lies in its role as a scaffold for the development of potent antiarrhythmic and antioxidant agents.
Antiarrhythmic Activity
Derivatives of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide have demonstrated significant antiarrhythmic properties.[4][5] In preclinical studies, these compounds have been shown to be more potent than the established antiarrhythmic drug, mexiletine.[3]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The antiarrhythmic effects of these derivatives are primarily attributed to their ability to block voltage-gated sodium channels (Nav1.5), which are crucial for the propagation of action potentials in cardiac tissue.[3][6] By blocking these channels, the compounds can suppress abnormal heart rhythms.
Mechanism of antiarrhythmic action.
Antioxidant Activity
In addition to their antiarrhythmic effects, certain derivatives also possess antioxidant properties.[5] This dual activity is of significant interest in the context of cardiac diseases, where oxidative stress is a key pathological factor. The 2,2,5,5-tetramethylpyrroline moiety is thought to contribute to the antioxidant effect.[3]
Experimental Protocols for Biological Evaluation
In Vitro Antiarrhythmic Activity: Barium Chloride-Induced Arrhythmia
This model is used to assess the potential of a compound to counteract drug-induced arrhythmias in an animal model.
Protocol:
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Animal Preparation: Male Wistar rats are anesthetized.
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ECG Recording: Standard limb leads are connected to an electrocardiograph to record the baseline ECG.
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Induction of Arrhythmia: A solution of barium chloride (e.g., 20 mg/kg) is administered intravenously to induce ventricular arrhythmias.
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Drug Administration: Once a stable arrhythmia is established, the test compound (a derivative of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide) is administered intravenously at various doses.
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Observation: The ECG is continuously monitored to observe the reversion of the arrhythmia to a normal sinus rhythm. The duration of the antiarrhythmic effect is also recorded.
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Data Analysis: The dose required to protect 50% of the animals from arrhythmia (ED₅₀) is calculated.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
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Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A working solution of DPPH in methanol is also prepared.
-
Assay Procedure: In a 96-well plate, different concentrations of the test compound are added. The DPPH solution is then added to each well.
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Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.
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Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[7][8]
Mechanism of Action: Patch-Clamp Electrophysiology for Nav1.5 Blockade
This technique allows for the direct measurement of the effect of a compound on the ion currents flowing through Nav1.5 channels.
Protocol:
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Cell Culture: A cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells) is used.
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.
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Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents through the Nav1.5 channels.
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Drug Application: The test compound is applied to the cell via the external solution at various concentrations.
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Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of representative derivatives of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide.
Table 1: Antiarrhythmic Activity of Mexiletine Analogues
| Compound | Antiarrhythmic Activity (IC₅₀, µM) | Reference |
| Mexiletine | 9.3 ± 0.9 | [6] |
| Derivative 2b | < 0.1 | [6] |
| Derivative 2e | 1.0 ± 0.1 | [6] |
Note: Lower IC₅₀ values indicate higher potency.
Table 2: Antioxidant Activity of Pyrroline Derivatives (DPPH Assay)
| Compound | Antioxidant Activity (% scavenging at 100 µM) | Reference |
| Mexiletine | ~20% | [6] |
| Pyrroline Derivatives (2a-e) | Significant reduction in H₂O₂-induced oxidation | [6] |
Table 3: Nav1.5 Channel Blocking Activity
| Compound | IC₅₀ at 10 Hz (µM) | Reference |
| Mexiletine | 10.3 ± 1.5 | [9] |
| Derivative 2b | 1.8 ± 0.3 | [9] |
| Derivative 2e | 0.8 ± 0.1 | [9] |
Conclusion and Future Directions
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a valuable scaffold in medicinal chemistry, enabling the synthesis of novel cardio-protective agents with dual antiarrhythmic and antioxidant activities. The derivatives, particularly the mexiletine analogues, have demonstrated superior potency compared to existing drugs, primarily through the mechanism of voltage-gated sodium channel blockade.
Future research should focus on:
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Developing a scalable and efficient synthesis for the core compound.
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Expanding the library of derivatives to explore structure-activity relationships further.
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Conducting in-depth preclinical and clinical studies to evaluate the therapeutic potential of the most promising candidates for the treatment of cardiac arrhythmias and other conditions associated with oxidative stress.
The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation cardio-protective therapies based on the 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide scaffold.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2,5,5-Tetramethylpyrroline-based compounds in prevention of oxyradical-induced myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Voltage-Gated Sodium Channel Blocking Pyrroline Derivatives Endowed with Both Antiarrhythmic and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
